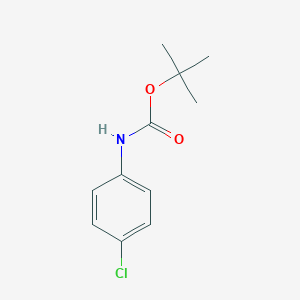

tert-butyl N-(4-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEHOBXXLPHSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338102 | |

| Record name | tert-Butyl 4-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-66-6 | |

| Record name | Carbamic acid, N-(4-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-chlorophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl N-(4-chlorophenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to tert-butyl N-(4-chlorophenyl)carbamate, a vital intermediate in the fields of medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and professionals with a deep understanding of the core chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore the predominant synthetic routes, delve into the reaction mechanisms, and present quantitative data to ensure scientific integrity and reproducibility. This guide is designed to be a practical and authoritative resource, grounded in established chemical literature.

Introduction: The Significance of this compound

This compound, often referred to as N-Boc-4-chloroaniline, is a carbamate derivative of significant interest in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amino functionality of 4-chloroaniline. This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other positions of the aromatic ring without interference from the nucleophilic amino group. The Boc group is favored for its stability across a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1]

The 4-chlorophenyl moiety is a common structural motif in a variety of biologically active molecules, including kinase inhibitors, antimicrobial agents, and other therapeutic candidates. Consequently, this compound is a key building block in the synthesis of these complex pharmaceutical compounds.[2] A thorough understanding of its synthesis is therefore essential for chemists engaged in drug discovery and process development.

Primary Synthesis Pathway: N-tert-Butoxycarbonylation of 4-Chloroaniline

The most prevalent and efficient method for the synthesis of this compound is the direct N-tert-butoxycarbonylation of 4-chloroaniline using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[2] This reaction is a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks one of the carbonyl carbons of Boc anhydride.

Reaction Mechanism

The mechanism of this transformation can proceed with or without a base, although the use of a mild base is common to neutralize the acidic byproduct and drive the reaction to completion.

Mechanism without Base:

-

The lone pair of the nitrogen atom in 4-chloroaniline performs a nucleophilic attack on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group.

-

The tert-butyl carbonate anion then acts as a base to deprotonate the positively charged nitrogen, yielding the desired N-Boc-4-chloroaniline.

-

The resulting tert-butyl hydrogen carbonate is unstable and decomposes to carbon dioxide and tert-butanol.[3]

Mechanism with a Base (e.g., Triethylamine):

-

The initial nucleophilic attack of 4-chloroaniline on Boc anhydride occurs as described above.

-

The added base (e.g., triethylamine) deprotonates the positively charged nitrogen in the intermediate.

-

The tert-butyl carbonate anion is still formed as a leaving group and subsequently decomposes to tert-butoxide and carbon dioxide.[4]

The evolution of carbon dioxide gas is a characteristic feature of this reaction.[3]

Causality Behind Experimental Choices

-

Solvent: A variety of aprotic solvents can be used, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Aqueous systems have also been successfully employed, offering a more environmentally friendly approach.[5] The choice of solvent often depends on the solubility of the starting materials and the desired reaction temperature.

-

Base: While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by neutralizing the in-situ generated acid. For less nucleophilic anilines, a catalyst such as DMAP is often beneficial.[6]

-

Temperature: The reaction is typically carried out at room temperature, although gentle heating can be used to increase the reaction rate if necessary.

-

Stoichiometry: A slight excess of di-tert-butyl dicarbonate is often used to ensure complete consumption of the starting aniline.

Alternative Synthesis Pathway: From 4-Chlorophenyl Isocyanate

An alternative route to this compound involves the reaction of 4-chlorophenyl isocyanate with tert-butyl alcohol. This method is also based on a nucleophilic addition mechanism where the oxygen of the tert-butanol attacks the electrophilic carbon of the isocyanate.

Reaction Mechanism

-

The lone pair of the oxygen atom in tert-butanol acts as a nucleophile, attacking the central carbon of the isocyanate group.

-

This forms a zwitterionic intermediate.

-

A proton transfer from the oxygen to the nitrogen results in the formation of the final carbamate product.

This reaction is often facilitated by a base to promote the formation of the carbamate linkage.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Protocol 1: N-tert-Butoxycarbonylation of 4-Chloroaniline with Di-tert-butyl Dicarbonate in an Aqueous Medium

This protocol is adapted from a similar procedure for the Boc protection of 3-chloroaniline and represents an environmentally conscious approach.[5]

Materials:

-

4-Chloroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add 4-chloroaniline (1.0 eq).

-

Add deionized water to the flask.

-

While stirring the suspension magnetically, add di-tert-butyl dicarbonate (1.0 eq).

-

Continue stirring the reaction mixture at room temperature for approximately 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solid product is collected by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield this compound as a white solid.

Purification and Characterization

The crude product from the above synthesis is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent system such as hexane or an ethanol/water mixture.

Characterization Data:

-

Appearance: White solid

-

Melting Point: 102-103 °C

-

¹H NMR (400 MHz, CDCl₃): δ 7.29-7.32 (d, J = 9 Hz, 2H), 7.24 (d, J = 8 Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H).

-

¹³C NMR (100 MHz, CDCl₃): δ 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10.

Data Presentation

| Parameter | Pathway 1: From 4-Chloroaniline | Pathway 2: From 4-Chlorophenyl Isocyanate |

| Starting Materials | 4-Chloroaniline, Di-tert-butyl dicarbonate | 4-Chlorophenyl isocyanate, tert-Butanol |

| Key Reagents | Optional: Base (e.g., TEA, DMAP), Solvent (e.g., THF, DCM, Water) | Optional: Base (e.g., Triethylamine) |

| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Addition |

| Byproducts | tert-Butanol, Carbon Dioxide | None (in the ideal reaction) |

| Typical Yields | High to excellent | Generally high |

| Reaction Conditions | Typically room temperature | Often requires a base catalyst |

Visualizations

Synthesis Pathway Diagram

Caption: Primary and alternative synthetic pathways to this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis via N-tert-butoxycarbonylation.

Conclusion

The synthesis of this compound is a well-established and robust process, primarily achieved through the N-tert-butoxycarbonylation of 4-chloroaniline with di-tert-butyl dicarbonate. This method is highly efficient, proceeds under mild conditions, and offers excellent yields, making it the preferred route in many research and industrial settings. The use of aqueous media further enhances the appeal of this synthesis from an environmental and economic perspective. This guide has provided a detailed examination of the synthetic pathways, reaction mechanisms, and a practical experimental protocol to aid researchers in the successful preparation of this important chemical intermediate.

References

- Boc Protection and Deprotection. J&K Scientific LLC. (Accessed January 9, 2026).

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. (Accessed January 9, 2026). [Link]

-

Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. (Accessed January 9, 2026). [Link]

-

This compound. PubChem. (Accessed January 9, 2026). [Link]

-

Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

-

An Improved Synthesis of N-Boc Protected Aryl Amines. ResearchGate. (Accessed January 9, 2026). [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. (Accessed January 9, 2026). [Link]

-

tert-Butyl carbamate. Organic Syntheses. (Accessed January 9, 2026). [Link]

-

Di-tert-butyl dicarbonate. Organic Syntheses. (Accessed January 9, 2026). [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. (2017). [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. (Accessed January 9, 2026). [Link]

-

Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. Organic Syntheses. (Accessed January 9, 2026). [Link]

-

LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses. (Accessed January 9, 2026). [Link]

-

PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Organic Syntheses. (Accessed January 9, 2026). [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. (Accessed January 9, 2026). [Link]

-

α,α,α-TRICHLOROACETANILIDE. Organic Syntheses. (Accessed January 9, 2026). [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Jia, X., Huang, Q., Li, J., Li, S., & Yang, Q. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(05), 0806-0808.

Sources

tert-butyl N-(4-chlorophenyl)carbamate physical and chemical properties

An In-depth Technical Guide to tert-butyl N-(4-chlorophenyl)carbamate

This technical guide offers a comprehensive overview of this compound, a pivotal chemical intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes core physical and chemical data, validated experimental protocols, and mechanistic insights to provide a practical and authoritative resource. We will explore the compound's synthesis, reactivity, and applications, grounding all information in established scientific literature and field-proven expertise.

Core Physical and Chemical Properties

This compound, also known as N-Boc-4-chloroaniline, is a stable, white to off-white solid at room temperature.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group is central to its utility, rendering the amine nucleophilicity inert while allowing for its regeneration under specific, mild acidic conditions.[2] Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][3][4] |

| Molecular Weight | 227.69 g/mol | [3][4] |

| CAS Number | 18437-66-6 | [1][3][5] |

| Appearance | White to tan solid | [1] |

| Melting Point | 102-103 °C | [6] |

| Purity | ≥97% (typical) | [4] |

| Solubility | Soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | [7][8] |

| InChI Key | VFEHOBXXLPHSOI-UHFFFAOYSA-N | [3][4] |

Expertise & Experience: The melting point is a critical quality control parameter; a sharp range, such as 102-103 °C, is indicative of high purity. While predicted properties like boiling point are available in databases, experimentally determined values like the melting point are more reliable for laboratory applications. The compound's solubility profile is essential for selecting appropriate reaction and purification solvents.

Synthesis and Purification: A Self-Validating Protocol

The most prevalent and efficient synthesis of this compound involves the N-tert-butoxycarbonylation of 4-chloroaniline with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] This reaction is a cornerstone of amine protection strategy in multi-step synthesis.[9]

Synthetic Workflow Overview

The following diagram outlines the standard, three-stage workflow for the synthesis, work-up, and purification of this compound. Each stage contains critical steps that ensure a high yield and purity of the final product.

Caption: Standard laboratory workflow for the synthesis and purification of this compound.

Detailed Experimental Methodology

This protocol is designed to be self-validating, with clear checkpoints to ensure reaction completion and product purity.

Materials:

-

4-Chloroaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[10]

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

0.1 N aqueous Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: To a round-bottom flask charged with 4-chloroaniline (1.0 equiv), add anhydrous THF. Dissolve the amine completely, then add triethylamine (1.5 equiv). The base is crucial to neutralize the acidic byproduct generated during the reaction.

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. In a separate flask, dissolve (Boc)₂O (1.1 equiv) in a minimal amount of THF and add it dropwise to the amine solution over 20-30 minutes. This controlled addition prevents potential side reactions and manages any exotherm.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Trustworthiness Checkpoint (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent. The reaction is complete upon the disappearance of the 4-chloroaniline spot.

-

Aqueous Work-up: Add saturated aqueous NaHCO₃ solution to the flask and transfer the mixture to a separatory funnel.[11] Extract the product into an organic solvent like ethyl acetate or tert-butyl methyl ether (3x volume).[11]

-

Purification Washes: Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (to remove residual base) and brine (to reduce the water content).[11]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a pure white solid. The final purity can be confirmed by melting point analysis and NMR spectroscopy.[6]

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by the Boc group, which is designed for selective removal.

Acid-Catalyzed Deprotection

The Boc group is exceptionally stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions, a key feature of its utility as a protecting group.[2][12] Reagents like trifluoroacetic acid (TFA) or hydrochloric acid are commonly used.[12]

Mechanism of Deprotection: The deprotection proceeds through a well-established E1 elimination mechanism.

Caption: The E1 mechanism for the acid-catalyzed deprotection of the Boc group.

Authoritative Grounding: The cleavage is initiated by protonation of the carbonyl oxygen. This is followed by the heterolytic cleavage of the tert-butyl C-O bond, which is the rate-determining step, yielding a stable tert-butyl carbocation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes to the free amine (4-chloroaniline) and carbon dioxide, while the carbocation is deprotonated to form isobutylene.

Aromatic Ring Reactivity

The chloro-substituted phenyl ring can participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of new carbon-carbon bonds.[13] This enables the use of this compound as a building block for more complex biaryl structures, which are common in pharmaceutical agents.

Applications in Drug Design and Medicinal Chemistry

The carbamate functional group is a key structural motif in numerous approved drugs and is widely used in medicinal chemistry.[14][15] this compound serves as a valuable intermediate in this context for several reasons:

-

Amine Protection: It provides a robust method to temporarily mask the reactivity of the 4-chloroaniline nitrogen, allowing for selective chemical modifications at other positions of a molecule.[9]

-

Structural Scaffold: The 4-chloroaniline moiety is a common substructure in biologically active compounds, including kinase inhibitors and other therapeutic agents. This compound provides a convenient entry point for synthesizing analogues.[7]

-

Prodrug Development: Carbamates are frequently employed in prodrug design to improve pharmacokinetic properties such as stability and membrane permeability.[14][15]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care, following standard safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[16]

-

Hazard Statements: According to supplier safety data, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][18]

Trustworthiness: This safety information is synthesized from publicly available Safety Data Sheets (SDS). It is imperative to consult the specific SDS provided by the supplier before any handling or use of the chemical.

References

-

PubChem, National Center for Biotechnology Information. tert-Butyl (4-chlorophenyl)(methyl)carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. [Link]

- Supporting Information.

-

PubChem, National Center for Biotechnology Information. tert-butyl N-amino-N-(2-chlorophenyl)carbamate. [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

PubChem, National Center for Biotechnology Information. tert-Butyl (4-aminophenyl)carbamate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

Sources

- 1. Buy this compound | 18437-66-6 [smolecule.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 18437-66-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 18437-66-6|tert-Butyl (4-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. pfaltzandbauer.com [pfaltzandbauer.com]

tert-butyl N-(4-chlorophenyl)carbamate molecular structure and formula

An In-depth Technical Guide to tert-butyl N-(4-chlorophenyl)carbamate: Molecular Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern organic synthesis. The document details its molecular structure, physicochemical properties, and a validated synthetic protocol. By elucidating the rationale behind experimental choices and characterization, this guide serves as an essential resource for researchers, chemists, and drug development professionals who utilize protected anilines as building blocks in the construction of complex molecules.

Molecular Identity and Physicochemical Properties

This compound, also known by its common synonyms N-Boc-4-chloroaniline or N-tert-Butoxycarbonyl-4-chloroaniline, is a carbamate-protected derivative of 4-chloroaniline.[1] The introduction of the tert-butoxycarbonyl (Boc) group serves to moderate the reactivity of the aniline nitrogen, rendering it stable to a wide range of non-acidic reagents while allowing for facile deprotection under acidic conditions.[1] This strategic protection is fundamental in multi-step synthetic campaigns.

The core physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 18437-66-6 | [2][3] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [1][2][3] |

| Molecular Weight | 227.69 g/mol | [1][2][3] |

| Appearance | White to tan solid | [1] |

| Melting Point | 102-106 °C | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl | [1][4] |

| InChI Key | VFEHOBXXLPHSOI-UHFFFAOYSA-N | [1][2][3] |

Molecular Structure and Functional Analysis

The structure of this compound incorporates three key functional components: a 4-chlorophenyl ring, a carbamate linker, and a tert-butyl group. Each imparts distinct chemical characteristics that define the molecule's utility.

-

4-Chlorophenyl Moiety : The chlorine atom at the para-position is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions due to its inductive electron-withdrawing and resonance electron-donating effects. The chloro-substituent also provides a handle for nucleophilic aromatic substitution or cross-coupling reactions under appropriate conditions.[1]

-

Carbamate Linker (N-Boc) : This is the core protecting group. The nitrogen lone pair is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity compared to the parent aniline. This prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or acylation.

-

tert-Butyl Group : The steric bulk of the tert-butyl group provides kinetic stability to the carbamate. Its electronic properties facilitate the facile cleavage of the ester C-O bond under acidic conditions via a stable tert-butyl carbocation, regenerating the free amine.

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound involves the reaction of 4-chloroaniline with di-tert-butyl dicarbonate (Boc₂O).[1]

Overall Reaction: 4-Cl-C₆H₄NH₂ + (t-BuOCO)₂O → 4-Cl-C₆H₄NHCO₂t-Bu + t-BuOH + CO₂

Mechanism: The synthesis proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack : The nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.

-

Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.

-

Leaving Group Departure : The intermediate collapses, expelling a tert-butoxycarbonate anion as a leaving group.

-

Decomposition : The unstable tert-butoxycarbonate anion rapidly decomposes into carbon dioxide and a tert-butoxide anion.

-

Proton Transfer : The tert-butoxide anion abstracts a proton from the newly N-acylated aniline, yielding the final neutral carbamate product and tert-butanol as a byproduct.

This reaction is highly efficient and typically proceeds to completion under mild conditions, often at room temperature, without the need for a strong base.

Validated Experimental Protocol for Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of this compound. The procedure is designed to be self-validating by incorporating in-process checks and a robust purification scheme.

Materials and Reagents:

-

4-Chloroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup :

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq).

-

Dissolve the aniline in anhydrous THF (approx. 5-10 mL per gram of aniline).

-

Scientist's Note : THF is an excellent solvent for both reactants and is aprotic, preventing unwanted side reactions. Anhydrous conditions prevent hydrolysis of the Boc anhydride.

-

-

Reagent Addition :

-

To the stirred solution, add di-tert-butyl dicarbonate (1.05 - 1.1 eq) portion-wise at room temperature.

-

Rationale : A slight excess of the acylating agent ensures complete consumption of the starting aniline. Portion-wise addition helps control any potential exotherm, although the reaction is typically gentle.

-

-

Reaction Monitoring :

-

Allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexanes:EtOAc). The product spot should appear at a higher Rf than the polar starting aniline.

-

Trustworthiness : Reaction monitoring is critical to ensure the reaction has gone to completion, preventing unnecessary purification challenges from unreacted starting material.

-

-

Workup and Isolation :

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).

-

Causality : The water wash removes water-soluble byproducts like tert-butanol. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Purification :

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness.

-

The crude solid is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Expertise : Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product of high purity by excluding impurities from the crystal lattice.

-

-

Final Product Handling :

-

Collect the crystalline product by vacuum filtration, washing with a small amount of cold hexanes.

-

Dry the white solid under high vacuum to remove residual solvents.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

-

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its primary utility lies in:

-

Protecting Group Chemistry : It serves as a stable, protected form of 4-chloroaniline, allowing for chemical transformations on other parts of a molecule without affecting the amino group.

-

Pharmaceutical Synthesis : It is a common building block in the synthesis of pharmaceutically active compounds where a substituted aniline moiety is required.

-

Cross-Coupling Reactions : The C-Cl bond can be functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The Boc group can then be removed in a final step to reveal the desired product.

Conclusion

This compound is a compound of significant strategic importance in synthetic organic chemistry. Its well-defined molecular structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. This guide has provided a detailed examination of its properties and a robust, well-rationalized protocol for its preparation, empowering scientists in their pursuit of complex molecular architectures.

References

- finetech industry limited. tert-butyl N-(4-chlorophenyl)

- CymitQuimica. tert-Butyl N-(4-chlorophenyl)

- Smolecule. Buy tert-butyl N-(4-chlorophenyl)

- Benchchem. tert-butyl N-{[(4-chlorophenyl)

- BLD Pharm. 18437-66-6|tert-Butyl (4-chlorophenyl)

- PubChemLite. Tert-butyl n-(4-chlorophenyl)

Sources

- 1. Buy this compound | 18437-66-6 [smolecule.com]

- 2. This compound | CAS: 18437-66-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 18437-66-6|tert-Butyl (4-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to tert-butyl N-(4-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-(4-chlorophenyl)carbamate is a pivotal chemical intermediate widely utilized in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 4-chloroaniline moiety, renders it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on providing practical insights for laboratory and development settings.

Chemical Identity and Properties

CAS Number: 18437-66-6[1]

Synonyms:

-

N-Boc-4-chloroaniline

-

N-tert-Butoxycarbonyl-4-chloroaniline

-

4-Chloro-(N-Boc)aniline

-

tert-Butyl (4-chlorophenyl)carbamate[2]

Molecular Formula: C₁₁H₁₄ClNO₂[3]

Molecular Weight: 227.69 g/mol [3]

| Property | Value | Source |

| Appearance | White to tan solid | [2] |

| Melting Point | 105 - 109 °C | [4] |

| Boiling Point | No information available | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | |

| Storage | Sealed in a dry place at room temperature.[1] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the reaction of 4-chloroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group onto an amine.

Reaction Scheme

Caption: Mechanism of Boc protection of anilines.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of anilines.

Materials:

-

4-Chloroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chloroaniline (1.0 eq) in THF or DCM (approximately 0.5 M), add di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.

Spectroscopic Characterization

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32-7.29 (d, J = 9 Hz, 2H), 7.24 (d, J = 8 Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10 |

Reactivity and Stability

This compound exhibits a reactivity profile characteristic of a Boc-protected aniline.

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions. The compound should be stored in a tightly closed container in a dry, well-ventilated place to prevent degradation. [5]

-

Reactivity:

-

Deprotection: The primary reaction of this compound is the acid-catalyzed removal of the Boc group to regenerate the free 4-chloroaniline. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in an organic solvent. [2] * Nucleophilic Aromatic Substitution: The chloro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions, although this generally requires harsh conditions or activation by additional electron-withdrawing groups.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents on the aromatic ring. The Boc-protected amino group is generally stable under these conditions.

-

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a protected building block in multi-step organic syntheses. The Boc group serves to temporarily mask the reactivity of the amino group, allowing for selective transformations at other positions of the molecule.

-

Synthesis of Pharmaceutical Intermediates: This compound is a precursor for the synthesis of various pharmaceutical ingredients. The 4-chlorophenylamine scaffold is present in numerous bioactive molecules, and the ability to selectively functionalize the aromatic ring or deprotect the amine at a later stage is crucial in their synthesis.

-

Peptide Synthesis: While less common for direct incorporation into peptide chains due to the aniline's lower nucleophilicity compared to aliphatic amines, Boc-protected anilines can be used to synthesize peptidomimetics and other complex molecules where an aniline moiety is required.

-

Combinatorial Chemistry: The straightforward synthesis and deprotection of this compound make it a valuable tool in the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [6]* Causes skin and serious eye irritation. [1]* May cause respiratory irritation. [1] Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection. [1] First Aid Measures:

-

If on skin: Wash with plenty of soap and water. [1]* If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]* If inhaled: Remove person to fresh air and keep comfortable for breathing. [1]* If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. [1] Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Handling and Storage:

-

Handle in a well-ventilated place. Wear appropriate personal protective equipment. Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed in a dry and well-ventilated place. [5]

References

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 135.

- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1227–1241.

- Google Patents.

-

PubChem. tert-Butyl (4-chlorophenyl)(methyl)carbamate. [Link]

- Ghose, A. K., Herbertz, T., Hudkins, R. L., D'Andrea, S. V., & Mallamo, J. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 1115–1131.

-

MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. (2018, November 28). Retrieved from [Link]

-

Bureau of Reclamation. (n.d.). Firefighting and Fire Prevention. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. Buy this compound | 18437-66-6 [smolecule.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18437-66-6|tert-Butyl (4-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Mechanism of Action of Carbamate-Based Compounds in Medicinal Chemistry

Introduction

The carbamate functional group, an ester of carbamic acid (R₂NCOOH), is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties, which can be considered a hybrid of an amide and an ester, bestow upon it a remarkable versatility that has been exploited in a wide array of therapeutic agents and drug development strategies.[1][2][3][4] Carbamate-containing molecules are integral to drugs treating a spectrum of diseases, from neurodegenerative disorders like Alzheimer's to cancer and infectious diseases.[3][4][5] This guide provides a comprehensive exploration of the core mechanisms of action of carbamate-based compounds, offering in-depth technical insights for researchers, scientists, and drug development professionals. We will delve into their predominant role as enzyme inhibitors, their application as prodrug moieties, and their utility as protecting groups in complex chemical syntheses.

Part 1: The Predominant Mechanism - Enzyme Inhibition by Carbamoylation

The most prominent mechanism of action for a vast number of bioactive carbamates is the inhibition of enzymes, particularly serine hydrolases.[6][7][8] This class of enzymes, which includes the well-studied acetylcholinesterase (AChE), plays critical roles in various physiological processes.[9][10]

Acetylcholinesterase Inhibition: A Paradigm of Carbamate Action

Carbamates are renowned for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[9][11][12] This inhibition leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, a therapeutic strategy employed in the management of conditions characterized by cholinergic deficits, such as myasthenia gravis and Alzheimer's disease.[5][10]

The inhibitory mechanism is a multi-step process that results in the temporary inactivation of the enzyme, classifying carbamates as "pseudo-irreversible" or "slowly reversible" inhibitors.[13][14]

The Process of Carbamoylation and Decarbamoylation:

-

Formation of a Reversible Michaelis-Menten Complex: Initially, the carbamate inhibitor (I) reversibly binds to the active site of the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E•I).[15]

-

Carbamoylation of the Active Site Serine: The catalytic serine residue in the active site of AChE performs a nucleophilic attack on the carbonyl carbon of the carbamate.[13][16] This results in the formation of a covalent carbamoyl-enzyme intermediate (E-C(O)NR₂) and the release of the alcohol or phenol leaving group.[13][17][18] This step is referred to as carbamoylation.

-

Slow Spontaneous Reactivation (Decarbamoylation): The carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine.[12][17][18] The regeneration of the active enzyme, a process called decarbamoylation, occurs through the hydrolysis of the carbamoyl-enzyme bond, which can take from minutes to hours.[17][18][19]

The overall rate of inhibition is determined by the rates of both the carbamoylation (k_i) and decarbamoylation (k_r) steps.[20] The duration of inhibition is directly related to the stability of the carbamoylated enzyme.[19]

Diagram: Mechanism of Acetylcholinesterase Inhibition by Carbamates

Caption: A simplified workflow of the pseudo-irreversible inhibition of acetylcholinesterase by carbamates.

Structural Determinants of Inhibition Kinetics

The potency and duration of AChE inhibition by carbamates are intricately linked to their chemical structure. Key structural features influencing the kinetics of carbamoylation and decarbamoylation include:

-

The Carbamate Moiety (N-substituents): The nature of the substituents on the nitrogen atom of the carbamate group significantly impacts the stability of the carbamoylated enzyme. For instance, N-monomethylcarbamates generally lead to a faster decarbamoylation rate compared to N,N-dimethylcarbamates.[18]

-

The Leaving Group: The facility of the carbamoylation step is influenced by the nature of the leaving group (the alcohol or phenol part of the carbamate). A better leaving group (i.e., a more acidic alcohol or phenol) will generally accelerate the carbamoylation rate.[13][20]

These structural-activity relationships are critical for the rational design of carbamate-based inhibitors with desired therapeutic profiles.[20]

Part 2: Carbamates as Versatile Tools in Drug Design

Beyond their role as direct enzyme inhibitors, the carbamate functionality serves other crucial purposes in medicinal chemistry, primarily as prodrugs and protecting groups.

Carbamate-Based Prodrugs

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.[5] The carbamate linkage is an excellent choice for creating prodrugs of amines, alcohols, and phenols due to its susceptibility to enzymatic or chemical hydrolysis in vivo.[1][5]

Mechanism of Action of Carbamate Prodrugs:

The primary mechanism involves the cleavage of the carbamate bond by esterases, such as carboxylesterases, which are abundant in the liver and other tissues.[5] This enzymatic hydrolysis releases the active drug, carbamic acid, which is unstable and spontaneously decomposes to carbon dioxide and the corresponding amine.[1][5]

Advantages of Carbamate Prodrugs:

-

Improved Bioavailability: By masking polar functional groups, carbamates can enhance the lipophilicity of a drug, thereby improving its absorption and ability to cross biological membranes.[3][5]

-

Enhanced Stability: Carbamates can protect the parent drug from premature metabolism, particularly first-pass metabolism in the liver.[5]

-

Targeted Drug Delivery: Prodrug strategies can be designed to release the active drug at a specific site of action.[21][22] For example, some prodrugs are designed to be activated by enzymes that are overexpressed in tumor cells.[21]

Diagram: General Mechanism of Carbamate Prodrug Activation

Caption: The enzymatic activation of a carbamate prodrug to release the active therapeutic agent.

Carbamates as Protecting Groups in Chemical Synthesis

In the multi-step synthesis of complex molecules, such as peptides and other pharmaceuticals, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions.[23][24] Carbamates are widely employed as protecting groups for amines due to their stability under a range of reaction conditions and the availability of various deprotection strategies.[23][24][25]

Commonly used carbamate protecting groups include:

-

Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid).[24][26]

-

Cbz (Carboxybenzyl): Removed by catalytic hydrogenation.[24]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine).[24][26]

The choice of a specific carbamate protecting group depends on the overall synthetic strategy and the compatibility of its deprotection conditions with other functional groups present in the molecule.[23]

Part 3: Experimental Characterization of Carbamate Mechanisms

A thorough understanding of the mechanism of action of carbamate compounds necessitates robust experimental characterization. A variety of in vitro assays are employed to elucidate the kinetics and nature of their interactions with target enzymes.

Enzyme Inhibition Assays: The Ellman's Assay

The Ellman's assay is a widely used, simple, and reliable spectrophotometric method for measuring the activity of acetylcholinesterase and for screening AChE inhibitors.[27][28][29]

Principle of the Ellman's Assay:

-

Enzymatic Reaction: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[28][29]

-

Colorimetric Reaction: The free sulfhydryl group of the newly formed thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[28][29]

-

Spectrophotometric Detection: The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.[28][29][30]

By performing this assay in the presence of varying concentrations of a carbamate inhibitor, one can determine its inhibitory potency (e.g., IC₅₀ value).

Experimental Protocol: Determination of IC₅₀ for a Carbamate Inhibitor using the Ellman's Assay

-

Reagent Preparation:

-

Prepare a stock solution of the carbamate inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the inhibitor by serial dilution.

-

Prepare solutions of acetylcholinesterase, acetylthiocholine, and DTNB in an appropriate buffer (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the buffer, DTNB solution, and the carbamate inhibitor solution (or solvent for the control).

-

Initiate the reaction by adding the acetylcholinesterase solution and pre-incubate for a defined period to allow for inhibitor-enzyme interaction.

-

Start the measurement by adding the acetylthiocholine substrate solution.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (velocity) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Kinetic Studies: Determining Carbamoylation and Decarbamoylation Rates

To gain a deeper understanding of the inhibitory mechanism, it is crucial to determine the individual kinetic constants for carbamoylation (k_i) and decarbamoylation (k_r).[19] These parameters provide insights into the speed of onset of inhibition and the duration of the inhibitory effect.

Specialized kinetic experiments, often involving pre-incubation of the enzyme with the inhibitor followed by dilution or the use of a substrate to monitor the return of enzyme activity, are employed to measure these rates.[19] A newer analytical method involves analyzing the area under the inhibition-time curve to calculate the decarbamoylation rate constant from the same data used to characterize the carbamoylation kinetics.[19]

Data Presentation: Kinetic Parameters for AChE Inhibition by Carbamates

| Parameter | Description | Significance |

| IC₅₀ | Inhibitor concentration causing 50% enzyme inhibition. | A measure of the overall potency of the inhibitor. |

| k_i | Second-order rate constant for carbamoylation. | Reflects the rate of enzyme inactivation. |

| k_r | First-order rate constant for decarbamoylation. | Indicates the rate of spontaneous enzyme reactivation. |

| K_d | Dissociation constant of the initial enzyme-inhibitor complex. | A measure of the affinity of the inhibitor for the enzyme's active site. |

Conclusion

The carbamate functional group is a privileged scaffold in medicinal chemistry, endowed with a remarkable ability to modulate biological processes through diverse mechanisms of action. Its predominant role as a pseudo-irreversible inhibitor of serine hydrolases, exemplified by the inhibition of acetylcholinesterase, has led to the development of important therapeutics. Furthermore, the strategic incorporation of carbamate linkages in prodrug design has enabled the optimization of pharmacokinetic and pharmacodynamic properties of numerous drugs. The utility of carbamates as protecting groups underscores their importance in the synthesis of complex bioactive molecules. A thorough understanding of the underlying chemical and biological principles governing the action of carbamates, supported by robust experimental characterization, is paramount for the continued innovation and development of novel carbamate-based therapeutic agents.

References

-

The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed. Available at: [Link]

-

Carbamate - Wikipedia. Available at: [Link]

-

General mechanism of pseudoirreversible cholinesterase inhibition by... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. Available at: [Link]

-

Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed. Available at: [Link]

-

Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed. Available at: [Link]

-

Carbamate pesticides: a general introduction (EHC 64, 1986) - Inchem.org. Available at: [Link]

-

Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata - PubMed. Available at: [Link]

-

Carbamate Toxicity - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Carbamate Protective Groups | Chem-Station Int. Ed. Available at: [Link]

-

A new method to characterize the kinetics of cholinesterases inhibited by carbamates. Available at: [Link]

-

The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates - ResearchGate. Available at: [Link]

-

Carbamate Insecticide (Insecticide) - Study Guide | StudyGuides.com. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

-

Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B. Available at: [Link]

-

Discovery of carbamate degrading enzymes by functional metagenomics - PMC - NIH. Available at: [Link]

-

Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed. Available at: [Link]

-

Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available at: [Link]

-

(PDF) In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study - ResearchGate. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - Semantic Scholar. Available at: [Link]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

-

Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Prodrugs for Amines - PMC - NIH. Available at: [Link]

-

Examples of drugs containing carbamate structures - ResearchGate. Available at: [Link]

-

Acetylcholinesterase Assay Kit (BA0009). Available at: [Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. Available at: [Link]

-

Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Available at: [Link]

-

Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed. Available at: [Link]

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. Available at: [Link]

-

USE OF COMPOUNDS WITH ALIPHATIC CARBAMATE GROUP IN PHARMACEUTICS - inLIBRARY. Available at: [Link]

-

Prodrug design and principle. Forming a carbamate with the amine group... - ResearchGate. Available at: [Link]

-

Amino Acid-Protecting Groups. Available at: [Link]

-

Prodrugs and their activation mechanisms for brain drug delivery - PMC - PubMed Central. Available at: [Link]

-

Roles of the carbamate moiety in drugs and prodrugs Drug The role of... - ResearchGate. Available at: [Link]

-

Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - Stanford Medicine. Available at: [Link]

-

Rate-Limiting Step in the Decarbamoylation of Acetylcholinesterases with Large Carbamoyl Groups - PMC - NIH. Available at: [Link]

-

Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC. Available at: [Link]

-

Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups - PubMed. Available at: [Link]

-

Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - NIH. Available at: [Link]

-

Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... - ResearchGate. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.stanford.edu [med.stanford.edu]

- 7. Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Carbamate - Wikipedia [en.wikipedia.org]

- 12. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 13. researchgate.net [researchgate.net]

- 14. studyguides.com [studyguides.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rate-Limiting Step in the Decarbamoylation of Acetylcholinesterases with Large Carbamoyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 27. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. assaygenie.com [assaygenie.com]

The Strategic Deployment of Carbamates: An In-depth Technical Guide to Amine Protection in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly within the realms of peptide chemistry, total synthesis, and drug development, the judicious protection and deprotection of amine functionalities stand as a cornerstone of success.[1] Amines, with their inherent nucleophilicity and basicity, are often reactive centers that can interfere with desired chemical transformations elsewhere in a molecule.[2] Carbamate protecting groups have emerged as a versatile and widely adopted solution to this challenge, offering a tunable shield that can be selectively installed and removed under specific conditions.[3] This guide provides a comprehensive exploration of the fundamental principles governing the use of carbamates as protecting groups, moving beyond mere procedural descriptions to elucidate the underlying chemical logic that informs their strategic application.

The Carbamate Moiety: A Hybrid of Stability and Controlled Lability

At its core, a carbamate is a functional group that can be conceptualized as a hybrid of an amide and an ester.[4] This unique structural feature imparts a delicate balance of stability and reactivity. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, significantly attenuating its nucleophilicity and basicity.[5] This resonance stabilization renders the protected amine unreactive to a wide array of reagents and reaction conditions, thereby allowing chemists to perform transformations on other parts of the molecule without unintended interference from the amine.[6]

The true elegance of carbamate protecting groups, however, lies in the diverse and highly specific methods developed for their cleavage. This controlled lability is dictated by the nature of the alkoxy or aryloxy group attached to the carbonyl, enabling the design of orthogonal protection strategies—a critical concept in the synthesis of complex molecules with multiple functional groups.[7] Orthogonal protection allows for the selective removal of one protecting group in the presence of others by employing non-interfering reaction conditions.[7]

The Triumvirate of Carbamate Protecting Groups: Boc, Cbz, and Fmoc

While a variety of carbamate protecting groups have been developed, three have risen to prominence due to their reliability, distinct cleavage conditions, and broad applicability: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Acid-Labile Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably one of the most common amine protecting groups in non-peptide organic synthesis.[8] Its widespread use stems from its general stability towards a variety of conditions, including catalytic hydrogenation, basic, and nucleophilic environments, coupled with its facile removal under acidic conditions.[9][10]

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide.[8] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[11]

Diagram: Boc Protection Workflow. A simplified representation of the reaction between an amine and Boc anhydride to form a Boc-protected amine.

Deprotection Mechanism: The cleavage of the Boc group is catalyzed by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10] The mechanism involves the initial protonation of the carbonyl oxygen, followed by the fragmentation of the carbamate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][12]

Diagram: Boc Deprotection Mechanism. Acid-catalyzed removal of the Boc group proceeds via a stable tertiary carbocation.

A critical consideration during Boc deprotection is the fate of the electrophilic tert-butyl cation, which can potentially alkylate sensitive functional groups in the substrate.[13] To mitigate this, scavengers such as anisole or thioanisole are often added to the reaction mixture to trap the cation.[6][13]

The Hydrogenolysis-Labile Classic: Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in the 1930s, the Cbz group was instrumental in the early development of peptide synthesis.[14][15] Its utility lies in its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[15]

Protection: Amines are typically protected as their Cbz derivatives by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[14]

Deprotection Mechanism: The most common method for Cbz group removal is catalytic hydrogenolysis, employing hydrogen gas and a palladium catalyst (e.g., Pd/C).[15][16] This mild and efficient method yields the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[15]

Diagram: Cbz Deprotection by Hydrogenolysis. The Cbz group is cleaved under neutral conditions using catalytic hydrogenation.

Alternatively, the Cbz group can be removed under strongly acidic conditions, such as with HBr in acetic acid, although this method is less common due to its harshness.[15] The orthogonality of the Cbz group to the acid-labile Boc group and the base-labile Fmoc group is a key feature that is widely exploited in complex synthetic strategies.[9][14]

The Base-Labile Pillar of SPPS: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[17][18] Its defining characteristic is its stability to acidic conditions and its lability to mild basic conditions, typically secondary amines like piperidine.[19][20]

Protection: The Fmoc group is introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[17] Fmoc-OSu is often preferred due to its greater stability compared to the moisture-sensitive Fmoc-Cl.[17]

Deprotection Mechanism: The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.[19] The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the unstable carbamic acid, which then decarboxylates to give the free amine.[19]

Diagram: Fmoc Deprotection Mechanism. Base-mediated removal of the Fmoc group through a β-elimination pathway.

The formation of the dibenzofulvene byproduct is advantageous in SPPS as its concentration can be monitored by UV spectroscopy to ensure the completion of the deprotection step.[20]

Comparative Analysis and Orthogonal Strategies

The choice of a carbamate protecting group is a strategic decision dictated by the overall synthetic plan and the presence of other functional groups in the molecule. The distinct cleavage conditions of Boc, Cbz, and Fmoc groups allow for their use in orthogonal protection schemes.

| Protecting Group | Abbreviation | Key Reagent for Introduction | Cleavage Conditions | Byproducts |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[10] | t-Butanol, CO₂[11] |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[15] | Toluene, CO₂[15] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[19] | Dibenzofulvene, CO₂[19] |

For example, in a molecule containing both a Boc-protected and a Cbz-protected amine, the Cbz group can be selectively removed by hydrogenolysis without affecting the Boc group.[14] Subsequently, the Boc group can be removed by treatment with acid. This orthogonal relationship is fundamental to the synthesis of complex peptides and other polyfunctional molecules.[6]

Experimental Protocols

Boc-Protection of an Amine

Materials:

-

Amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the amine in DCM.

-

Add TEA to the solution.

-

Add Boc₂O portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.[8]

Cbz-Deprotection via Hydrogenolysis

Materials:

-

Cbz-protected amine (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Cbz-protected amine in MeOH.

-

Carefully add the Pd/C catalyst to the solution.

-

Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).

-

Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[15]

Fmoc-Deprotection in SPPS

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in N,N-dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF.

-

Agitate the mixture for a specified time (e.g., 2 x 10 minutes).

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene adduct.[18][20]

Conclusion

Carbamates represent a powerful and versatile class of protecting groups for amines, enabling the synthesis of complex molecules with a high degree of control and selectivity. The distinct and predictable cleavage patterns of the Boc, Cbz, and Fmoc groups provide the foundation for sophisticated orthogonal protection strategies that are indispensable in modern organic chemistry. A thorough understanding of the underlying mechanisms of protection and deprotection, as well as the stability profiles of these key carbamates, empowers researchers to design and execute more efficient and successful synthetic routes in the pursuit of novel therapeutics and advanced materials.

References

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: https://totalsynthesis.com/protecting-groups/cbz-protecting-group/.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group/.

- BenchChem. An In-depth Technical Guide to Fmoc Protection and Deprotection. Available at: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-fmoc-protection-and-deprotection.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: https://commonorganicchemistry.com/boc-protection-mechanism-boc2o/.

- Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group.

- ScienceDirect. Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2. Available at: https://www.sciencedirect.com/science/article/abs/pii/S004040390601955X.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: https://totalsynthesis.com/protecting-groups/boc-protecting-group/.